1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine
Description
1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with benzyl and benzyloxy groups, linked to a dimethylpiperidine moiety through a carbonyl group.
Properties
IUPAC Name |
(1-benzyl-3-phenylmethoxypyrazol-4-yl)-(3,5-dimethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-19-13-20(2)15-27(14-19)25(29)23-17-28(16-21-9-5-3-6-10-21)26-24(23)30-18-22-11-7-4-8-12-22/h3-12,17,19-20H,13-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJPEVHSMWWANQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of benzyl and benzyloxy substituents. The final step involves coupling the substituted pyrazole with 3,5-dimethylpiperidine through a carbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or benzyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine. Research indicates that compounds in this class can induce apoptosis in cancer cells and exhibit synergistic effects when combined with established chemotherapeutics like doxorubicin. Notably, a study involving breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that these pyrazole derivatives showed promising cytotoxicity and could enhance the efficacy of conventional treatments .
Antimicrobial Properties
Pyrazole derivatives have also been investigated for their antimicrobial properties. The compound's ability to inhibit the growth of various pathogenic bacteria and fungi makes it a candidate for developing new antimicrobial agents. For instance, studies have shown that certain pyrazole derivatives can effectively combat resistant strains of bacteria .
Neuroprotective Effects
The neuroprotective potential of pyrazole derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to this compound have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with cognitive decline. These findings suggest that such compounds could be developed into therapeutic agents aimed at slowing the progression of neurodegenerative disorders .
Agricultural Applications
The unique properties of pyrazole derivatives extend to agricultural applications as well. Their effectiveness as herbicides and fungicides has been documented, providing farmers with tools to manage crop diseases and improve yields. Research into the specific mechanisms by which these compounds affect plant pathogens is ongoing, but initial results are promising .
Material Science Applications
In material science, this compound has potential uses in developing new polymers and coatings due to its chemical stability and reactivity. Such materials could be employed in various applications ranging from electronics to protective coatings .
Case Study 1: Anticancer Efficacy
A study conducted by Umesha et al. (2009) evaluated the anticancer properties of several pyrazole derivatives against breast cancer cell lines. The results indicated that certain compounds not only exhibited significant cytotoxic effects but also enhanced the action of doxorubicin when used in combination therapy .
Case Study 2: Antimicrobial Activity Assessment
Research by various scientists has demonstrated the antimicrobial activity of pyrazole derivatives against a range of pathogens, including resistant strains of bacteria. These studies often involve testing the minimum inhibitory concentration (MIC) against selected microorganisms, showcasing the potential for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of 1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through inhibition or activation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-benzyloxy-1,2-propanediol: Shares the benzyloxy group but differs in the core structure.
1-benzyloxy-2-methyl-3-nitrobenzene: Contains a benzyloxy group and a nitrobenzene moiety.
4-(benzyloxy)phenol: Features a benzyloxy group attached to a phenol ring.
Uniqueness
1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine is unique due to its combination of a pyrazole ring with benzyl and benzyloxy substituents, coupled with a dimethylpiperidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring, which is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 466.6 g/mol. The compound's structure consists of a pyrazole ring with benzyl and benzyloxy substituents linked to a dimethylpiperidine moiety through a carbonyl group. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H30N4O2 |
| Molecular Weight | 466.6 g/mol |
| CAS Number | 1014067-10-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to cell proliferation and survival.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyrazole derivatives can reduce mTORC1 activity and induce autophagy in cancer cells, leading to decreased cell proliferation. Specifically, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity against pancreatic cancer cells (MIA PaCa-2) by disrupting autophagic flux under starvation conditions .
Anti-inflammatory Effects
The pyrazole nucleus has been recognized for its anti-inflammatory properties. Compounds derived from this structure have shown efficacy in reducing inflammation in various models. For example, studies on related pyrazole derivatives demonstrated their ability to inhibit inflammatory mediators and pathways effectively .
Antimicrobial Activity
Compounds featuring the pyrazole structure have also been evaluated for their antimicrobial properties. Some synthesized pyrazoles exhibited notable antifungal and antibacterial activities against various pathogens. For instance, a study reported that certain pyrazole derivatives displayed significant activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:
- Substituent Effects : The presence of benzyl and benzyloxy groups enhances the lipophilicity and binding affinity of the compound to target sites.
- Piperidine Moiety : The dimethylpiperidine component appears to play a significant role in modulating the compound's pharmacological profile.
Study on Anticancer Properties
A comprehensive study investigated the effects of related pyrazole compounds on cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways . This highlights the potential of this compound as an anticancer agent.
Study on Anti-inflammatory Activity
In another study focusing on inflammation models, compounds similar to this pyrazole derivative were shown to reduce edema and inflammatory markers significantly. This suggests that modifications in the pyrazole structure can lead to enhanced anti-inflammatory effects .
Q & A
Q. What synthetic strategies are commonly employed for constructing the pyrazole-piperidine hybrid scaffold in this compound?
Methodological Answer: The synthesis of pyrazole-piperidine hybrids typically involves multi-step reactions:
- Step 1 : Preparation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-ketoesters (e.g., using 1,3-diphenylpropane-1,3-dione as in ).
- Step 2 : Functionalization of the pyrazole at the 4-position with a carbonyl group, often via Friedel-Crafts acylation or coupling reactions (e.g., triazenylpyrazole precursors in ).
- Step 3 : Introduction of the piperidine moiety through nucleophilic substitution or amide coupling. For example, sulfonylation of piperidine derivatives (as seen in and ) can be adapted for carbonyl linkage.
- Key Tools : NMR for tracking regioselectivity (e.g., / assignments in ), and column chromatography for purification (e.g., cyclohexane/ethyl acetate gradients in ).
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Methodological Answer:
Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?
Methodological Answer:
- In Vitro Screening :
- ADME Profiling :
- Solubility : Shake-flask method in PBS (pH 7.4).
- Metabolic Stability : Liver microsome assays (e.g., human/rat CYP450 isoforms).
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
- Predict binding modes to target proteins (e.g., using AutoDock Vina).
- Analyze solvent-accessible surface area (SASA) to assess hydrophobicity.
- QSAR Modeling :
- Metabolite Prediction : Software like Meteor (Lhasa Ltd.) identifies potential Phase I/II metabolites.
Q. How should researchers address contradictory data in receptor-binding assays?
Methodological Answer:
- Troubleshooting Framework :
- Replicate Experiments : Ensure consistency in assay conditions (e.g., temperature, DMSO concentration).
- Orthogonal Assays : Validate binding via SPR (surface plasmon resonance) if fluorescence assays yield variability ().
- Control Compounds : Use known ligands (e.g., staurosporine for kinases) to benchmark results.
- Data Normalization : Account for batch effects using Z-score or plate normalization.
- Statistical Analysis : Apply ANOVA or mixed-effects models to identify outliers ().
Q. What strategies are effective for improving the metabolic stability of this scaffold?
Methodological Answer:
- Structural Modifications :
- Prodrug Approach : Mask polar groups (e.g., as tert-butyl esters) to enhance stability ().
- In Silico Tools : Use SwissADME to predict metabolic soft spots.
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
